- Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralinsJournal of Organic Chemistry, 1984, 49(22), 4226-37,
Cas no 92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one)

2-Propyl-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Propyl-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one,2,3-dihydro-2-propyl-
- 2-propyl-2,3-dihydroinden-1-one
- SCHEMBL9324677
- A844123
- 2-PROPYL-1-INDANONE
- MFCD00799578
- 92013-10-0
- BS-17854
- 2-propylindan-1-one
- 2-propylindanone
- AKOS009158840
- D84138
- CS-0152401
- DTXSID10408578
- 2,3-Dihydro-2-propyl-1H-inden-1-one (ACI)
- 2-n-Propylindanone
- 2-PROPYL-1-INDANONE, 98
-
- MDL: MFCD00799578
- インチ: 1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3
- InChIKey: BHZFSMHRFRREQN-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C=CC=CC=2CC1CCC
計算された属性
- せいみつぶんしりょう: 174.10400
- どういたいしつりょう: 174.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.023 g/mL at 25 °C(lit.)
- ふってん: 65 °C/0.07 mmHg(lit.)
- フラッシュポイント: 113 °C
- 屈折率: n20/D 1.537(lit.)
- PSA: 17.07000
- LogP: 2.84170
2-Propyl-2,3-dihydro-1H-inden-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A159357-100mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 100mg |
$6.0 | 2025-03-04 | |
1PlusChem | 1P00635B-250mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 250mg |
$9.00 | 2024-04-20 | |
Ambeed | A159357-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 1g |
$24.0 | 2025-03-04 | |
A2B Chem LLC | AC83215-100mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 100mg |
$5.00 | 2024-07-18 | |
A2B Chem LLC | AC83215-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 1g |
$17.00 | 2024-07-18 | |
Ambeed | A159357-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 5g |
$119.0 | 2025-03-04 | |
eNovation Chemicals LLC | D751608-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
$75 | 2025-02-19 | |
eNovation Chemicals LLC | D751608-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 5g |
$160 | 2025-02-27 | |
A2B Chem LLC | AC83215-10g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 10g |
$168.00 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
639.0CNY | 2021-07-09 |
2-Propyl-2,3-dihydro-1H-inden-1-one 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane , Water ; 20 °C
- Synthesis and stereochemical aspects of 2,6-disubstituted perhydroazulenes-core units for a new class of liquid crystalline materialsEuropean Journal of Organic Chemistry, 2006, (24), 5555-5569,
ごうせいかいろ 3
- Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivityNature Communications, 2020, 11(1),,
ごうせいかいろ 4
- Deaminative and Decarboxylative Catalytic Alkylation of Amino Acids with KetonesAngewandte Chemie, 2013, 52(51), 13651-13655,
ごうせいかいろ 5
- 2-Alkylindan-5-carboxylic acid derivatives as liquid crystals, Japan, , ,
2-Propyl-2,3-dihydro-1H-inden-1-one Raw materials
- 2,3-dihydro-1H-inden-1-one
- Valerophenone
- Cyclopentanone, 2-[(2-iodophenyl)methyl]-
- (2S)-3-amino-2-methyl-propanoic acid
2-Propyl-2,3-dihydro-1H-inden-1-one Preparation Products
2-Propyl-2,3-dihydro-1H-inden-1-one 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
2-Propyl-2,3-dihydro-1H-inden-1-oneに関する追加情報
Comprehensive Overview of 2-Propyl-2,3-dihydro-1H-inden-1-one (CAS No. 92013-10-0): Properties, Applications, and Industry Insights
2-Propyl-2,3-dihydro-1H-inden-1-one (CAS No. 92013-10-0) is a specialized organic compound belonging to the indanone family. This molecule features a unique structural framework, combining a propyl side chain with a dihydroindenone core, making it a subject of interest in synthetic chemistry and material science. Its molecular formula and structural properties have been extensively studied for applications ranging from fragrance formulation to pharmaceutical intermediates. Researchers and industry professionals frequently search for terms like "synthesis of 2-Propyl-2,3-dihydro-1H-inden-1-one" or "CAS 92013-10-0 applications", reflecting its growing relevance.
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